Leukotriene B4-d4

Vue d'ensemble

Description

Leukotriene B4 (LTB4) is a pro-inflammatory lipid mediator derived from arachidonic acid, primarily known for its roles in inflammation and immune responses. It is synthesized in myeloid cells through the action of 5-lipoxygenase and leukotriene A4 hydrolase, with its synthesis upregulated by various inflammatory mediators. LTB4 acts as a potent recruiter and activator of neutrophils, monocytes, and eosinophils, and it stimulates the production of numerous pro-inflammatory cytokines, highlighting its significant role in augmenting and prolonging tissue inflammation. Elevated levels of LTB4 have been associated with various inflammatory diseases, suggesting its critical role in the pathogenesis of neutrophil-mediated tissue damage (Crooks & Stockley, 1998).

Synthesis Analysis

The synthesis of LTB4 involves the catalytic action of 5-lipoxygenase on arachidonic acid to form leukotriene A4, which is then converted to LTB4 by leukotriene A4 hydrolase. This process is facilitated by the nuclear membrane protein, 5-lipoxygenase activating protein. The synthetic pathway underscores the complex regulation of LTB4 production, which is significantly increased in response to inflammatory stimuli (Crooks & Stockley, 1998).

Molecular Structure Analysis

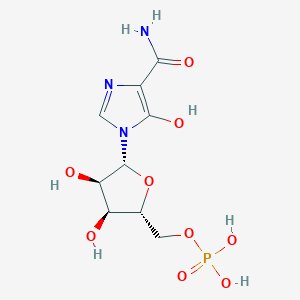

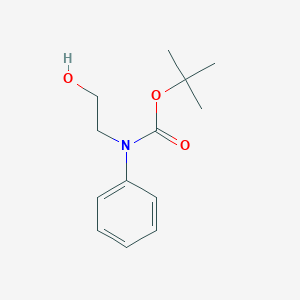

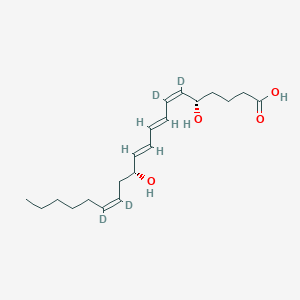

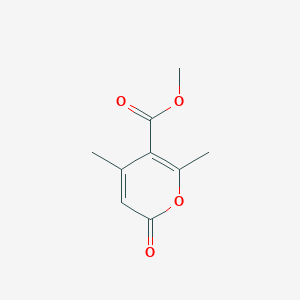

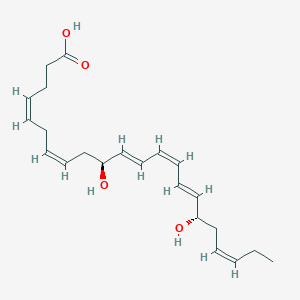

The molecular structure of LTB4 is characterized by its several functional groups, including a hydroxyl group at C12 and a carboxyl group at C1, which are essential for its biological activity. Structural analogues of LTB4 have shown that alterations in these functional groups or in the double bonds between C14 and C20 significantly reduce its biological activity and receptor binding capacity, highlighting the specificity of LTB4's structure in its biological functions (Soyombo et al., 1993).

Chemical Reactions and Properties

LTB4 undergoes various chemical reactions, including omega-oxidation, which rapidly metabolizes it, preventing its detection under certain conditions. The development of metabolically stable analogs of LTB4, such as 20,20,20-trifluoroleukotriene B4, has facilitated the study of LTB4's production and role in physiological conditions, offering insights into its functions and the enzymes catalyzing its transformation (Tanaka et al., 1988).

Applications De Recherche Scientifique

Inflammation and Hypersensitivity : Leukotriene B4-d4 is implicated in inflammation and hypersensitivity reactions, including asthma. Its receptor antagonists show therapeutic potential (Ford-Hutchinson, 1994).

Neurological and Muscular Effects : It induces contraction of the ileum and prolonged excitation of Purkinje cells in the brain, influencing the excitability of central neurons and peripheral smooth muscle tone (Palmer et al., 1981).

Skin Inflammation and Proliferation : Topical application of leukotriene-B4 on normal skin helps study the relationship between inflammation and epidermal proliferation, crucial in psoriasis pathogenesis (Jong et al., 1992).

Bone Metabolism : It increases intracellular calcium concentration in osteoblasts by stimulating phosphoinositide turnover, indicating that calcium signaling might be more significant in regulating bone resorption (Sandy et al., 1991).

Microvascular Tone and Permeability : Leukotrienes B4, C4, D4, and E4 are potent mediators of microvascular tone and permeability and are suggested to play roles in various inflammatory conditions (Brain & Williams, 1990).

Respiratory System Effects : Leukotrienes induce lung parenchyma contractions, bronchoconstriction, mucus production, and modulate the immune response (Sirois & Borgeat, 1984).

Lymphocyte Function : Leukotriene B4 inhibits the capacity of PHA-stimulated human T lymphocytes to generate LIF activity and proliferate, showing an immunomodulatory role (Payan & Goetzl, 1983).

Role in Inflammatory Bowel Disease : An important mediator in inflammatory bowel disease, leukotriene B4-d4 has been found to enhance the synthesis of leukotriene B4 in colonic mucosa (Sharon & Stenson, 1984).

Chemotactic Agent : It acts as a potent chemotactic agent, inducing inflammatory reactions in both animals and humans (Crawley et al., 1995).

Angiogenesis : Leukotrienes C4 and D4 promote angiogenesis via a receptor-mediated interaction, suggesting a role in new blood vessel formation (Tsopanoglou et al., 1994).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-6,7,14,15-tetradeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i6D,9D,11D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-PHKHWAPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leukotriene B4-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)